Cas no 1361840-31-4 (Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)

Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 化学的及び物理的性質
名前と識別子
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- Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
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- インチ: 1S/C14H9Cl2FO3/c15-9-5-1-3-7(12(9)16)11-8(13(18)14(19)20)4-2-6-10(11)17/h1-6,13,18H,(H,19,20)
- InChIKey: TWVYUSQPDBBCBH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C(=CC=CC=1C(C(=O)O)O)F)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 355
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 3.8
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011010494-1g |
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid |
1361840-31-4 | 97% | 1g |
1,534.70 USD | 2021-07-04 | |
Alichem | A011010494-250mg |
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid |
1361840-31-4 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
Alichem | A011010494-500mg |
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid |
1361840-31-4 | 97% | 500mg |
855.75 USD | 2021-07-04 |
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acidに関する追加情報
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid (CAS No. 1361840-31-4): An Overview
Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid (CAS No. 1361840-31-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of biphenyl with specific halogen substitutions and a hydroxy-acetic acid functional group. The unique structure of this molecule makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid is C15H9Cl2FNO3, and its molecular weight is approximately 347.1 g/mol. The compound features a biphenyl core with two chlorine atoms and one fluorine atom substituting at specific positions on one of the benzene rings. The presence of these halogens imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior.
In recent years, there has been a growing interest in the use of Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid as a potential lead compound for drug discovery. One of the key areas of research has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are known to play crucial roles in cancer progression and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid demonstrated significant inhibitory activity against a panel of kinases, including AKT and ERK. These findings suggest that the compound could be further optimized to develop more potent and selective kinase inhibitors for therapeutic use.
Beyond its potential as a kinase inhibitor, Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has also been explored for its anti-inflammatory properties. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can effectively reduce inflammation in both in vitro and in vivo models. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.
The pharmacokinetic profile of Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has also been studied extensively. Preliminary data indicate that the compound exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for further preclinical and clinical development. However, more detailed studies are needed to fully characterize its pharmacokinetics and pharmacodynamics in different animal models and eventually in humans.
In addition to its therapeutic potential, Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has also been investigated for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding complex biological processes at the molecular level. For example, researchers at Harvard University have used this compound to study the interactions between kinases and their substrates, providing insights into the regulation of cellular signaling pathways.
The synthesis of Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid involves several steps, including the formation of the biphenyl core through coupling reactions and subsequent functionalization with halogens and carboxylic acid groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its practical application in drug discovery and development.
In conclusion, Hydroxy-(2',3'-dichloro-6-fluoro-biphenyl-2-yl)-acetic acid (CAS No. 1361840-31-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation as a potential therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.
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